
1-(3-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as MTMU and has shown promising results in various studies.
科学的研究の応用
Acetylcholinesterase Inhibition for Neurological Disorders
Compounds structurally related to 1-(3-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea have been synthesized and evaluated for their antiacetylcholinesterase activity, a crucial target in the treatment of neurological disorders such as Alzheimer's disease. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural motif with the specified compound, showed significant inhibitory activities, suggesting potential applications in designing treatments for neurological conditions (Vidaluc et al., 1995).
Antiparkinsonian Activity
A series of urea and thiourea derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antiparkinsonian activity. These compounds were tested in models of Parkinson's disease, and some showed significant activity, which could be linked to their neuroprotective properties. This research suggests the potential of such compounds in the development of new treatments for Parkinson's disease (Azam et al., 2009).
Antitumor Activities
Studies have also explored the antitumor activities of related compounds. For instance, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been synthesized and its structure characterized, revealing significant antitumor activity against various cancer cell lines. This research indicates the potential use of similar compounds in cancer therapy, highlighting their relevance in medicinal chemistry and oncology (Hu et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes, such as carbonic anhydrases and cholinesterases, by compounds related to the specified chemical has been investigated. These studies demonstrate the potential of such compounds in therapeutic applications, including the treatment of glaucoma, epilepsy, and disorders requiring enzyme inhibition (Sujayev et al., 2016).
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-16-4-2-3-15(11-16)20-18(22)19-12-17(14-5-10-25-13-14)21-6-8-24-9-7-21/h2-5,10-11,13,17H,6-9,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQJXCHLMFDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
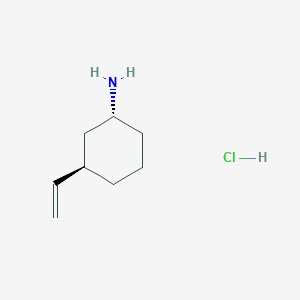
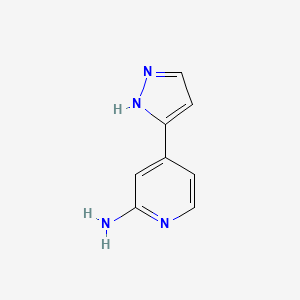
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
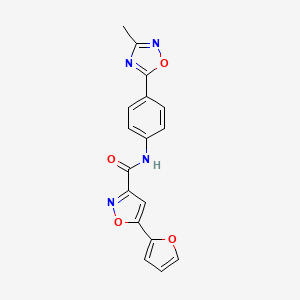
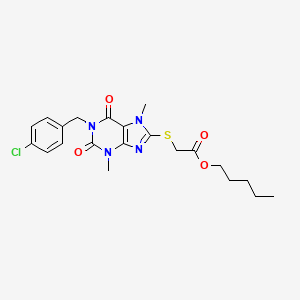
![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)
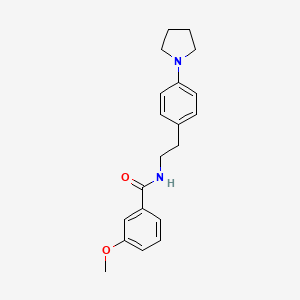
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)
![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)
